Methyl phenylpropiolate

Description

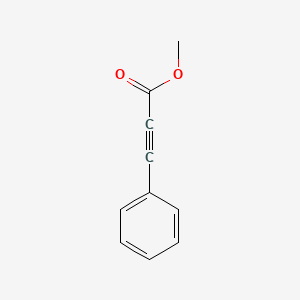

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGWPXKGINUNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197637 | |

| Record name | Phenylpropynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-38-7 | |

| Record name | Phenylpropynoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpropynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Phenylpropiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Phenylpropiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl phenylpropiolate, an important intermediate in organic synthesis. The document details its structural and physicochemical characteristics, reactivity, and common experimental protocols, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinct aroma.[1] Structurally, it is the methyl ester of phenylpropiolic acid, featuring a benzene (B151609) ring conjugated with an ester functional group via a carbon-carbon triple bond. This unique structure imparts specific reactivity to the molecule.

A summary of its key quantitative physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | [3] |

| CAS Number | 4891-38-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.086 g/mL at 25 °C | [3][5] |

| Boiling Point | 109-112 °C at 2 mmHg | [3][5] |

| Melting Point | ~ -12 °C | [1] |

| Refractive Index (n20/D) | 1.5590 | [3][5] |

| Solubility | Soluble in organic solvents, insoluble in water. | |

| InChI Key | JFGWPXKGINUNDH-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C#Cc1ccccc1 | [3] |

Synthesis and Purification

The primary method for the synthesis of this compound is the esterification of phenylpropiolic acid with methanol (B129727). This reaction is typically catalyzed by an acid, such as sulfuric acid.

Below is a generalized experimental workflow for its synthesis.

Experimental Protocol: Esterification of Phenylpropiolic Acid

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: Phenylpropiolic acid is dissolved in an excess of methanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

-

Reaction: The mixture is heated to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent like diethyl ether or dichloromethane (B109758) to isolate the crude product.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.[6]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its electron-deficient carbon-carbon triple bond, making it a versatile substrate in a variety of organic transformations.

-

Cycloaddition Reactions: It readily participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings.[7][8][9] For instance, its reaction with 3-phenylsydnone (B89390) yields a mixture of regioisomeric pyrazoles.[1]

-

Hydrogenation: The triple bond can be selectively hydrogenated to a double bond to form cis-methyl cinnamate (B1238496) or fully reduced to a single bond to yield methyl 3-phenylpropionate, depending on the catalyst and reaction conditions.[10]

-

Formation of Organometallic Complexes: this compound reacts with iron carbonyls, such as Fe₂(CO)₉, to form organoiron carbonyl complexes.

-

Other Additions: It can undergo addition reactions with various nucleophiles. For example, it reacts with dialkyl phosphites in the absence of a catalyst under microwave conditions.

The stability of this compound is a key consideration in its handling and storage. It is known to be sensitive to air and light. For long-term storage, it is recommended to keep it under an inert atmosphere.

The following diagram illustrates the principal reactive pathways of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.3-7.6 ppm, and a characteristic singlet for the methyl ester protons around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 153 ppm), the acetylenic carbons (in the region of 80-85 ppm), the carbons of the phenyl ring, and the methyl carbon of the ester group.[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:

-

A sharp peak for the C≡C triple bond stretch, typically around 2200 cm⁻¹.

-

A strong absorption for the C=O stretch of the ester group, usually in the range of 1715-1730 cm⁻¹.

-

C-O stretching vibrations for the ester group.

-

Absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl ring.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 160.[12] Common fragmentation patterns can also be observed, which aid in structural elucidation.

Biological Activity

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives and related phenylpropionate compounds have been investigated for various biological activities. For instance, certain phenylpropionate derivatives have been shown to interfere with insect feeding behavior.[13] However, there is currently limited information on specific signaling pathways directly modulated by this compound in mammalian systems. Its role in drug development is predominantly as a building block for the synthesis of more complex, biologically active molecules.

Safety and Handling

This compound is classified as an irritant to the eyes and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. It is also important to note its sensitivity to air and light, and it should be stored accordingly under an inert atmosphere.[14]

References

- 1. "Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phe" by H. Totoe, Audrey E. McGowin Ph.D. et al. [corescholar.libraries.wright.edu]

- 2. scbt.com [scbt.com]

- 3. This compound 97 4891-38-7 [sigmaaldrich.com]

- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 苯丙炔酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound 97 4891-38-7 [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | 4891-38-7 [chemicalbook.com]

An In-depth Technical Guide to Methyl Phenylpropiolate (CAS 4891-38-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl phenylpropiolate (CAS 4891-38-7), a versatile building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Additionally, it explores the current understanding of its potential, albeit limited, role in medicinal chemistry and provides essential safety information.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a chemical formula of C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4891-38-7 | |

| Molecular Formula | C₁₀H₈O₂ | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 26 °C | [1] |

| Boiling Point | 109-112 °C at 2 mmHg | |

| Density | 1.086 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5590 |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of the closely related ethyl phenylpropiolate shows aromatic protons in the range of δ 7.20-7.58 ppm, the quartet of the ethyl group at δ 4.29 ppm, and the triplet of the ethyl group at δ 1.35 ppm.[2] For this compound, one would expect to see the aromatic protons in a similar region and a singlet for the methyl ester protons, likely around δ 3.7-3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum of ethyl phenylpropiolate displays signals for the aromatic carbons, the ester carbonyl carbon, the acetylenic carbons, and the ethyl group carbons.[2] For this compound, the spectrum would be similar, with the key difference being a signal for the methyl ester carbon instead of the ethyl group carbons.

Infrared (IR) Spectroscopy: The IR spectrum of phenylpropiolic acid, the precursor to this compound, shows characteristic absorptions for the C≡C triple bond and the carboxylic acid group.[3] For this compound, the spectrum is expected to show a strong absorption for the C=O stretch of the ester group (typically around 1715-1730 cm⁻¹), the C≡C stretch (around 2210-2260 cm⁻¹), and C-O stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of phenylpropiolic acid shows a molecular ion peak corresponding to its molecular weight.[4] For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 160.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of phenylpropiolic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on the general principles of Fischer esterification and may require optimization.[5]

Materials:

-

Phenylpropiolic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylpropiolic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Logical Workflow for Fischer-Speier Esterification

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Organic Synthesis

The presence of an electron-withdrawing ester group conjugated to a carbon-carbon triple bond makes this compound a versatile Michael acceptor and a dipolarophile in cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

This compound readily participates in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides, to form five-membered heterocyclic rings.[3][6][7] These reactions are a powerful tool for the synthesis of substituted triazoles, which are important scaffolds in medicinal chemistry.[8]

Experimental Protocol: 1,3-Dipolar Cycloaddition with an Aryl Azide (B81097)

This is a general procedure and may require optimization for specific substrates.[9][10]

Materials:

-

This compound

-

Aryl azide

-

Solvent (e.g., toluene, t-butanol/water)

-

Copper(I) catalyst (for CuAAC reaction, e.g., CuI, CuSO₄/sodium ascorbate)

Procedure:

-

In a reaction vessel, dissolve the aryl azide and this compound in the chosen solvent.

-

If it is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the copper(I) catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction by removing the solvent and purifying the product by column chromatography or recrystallization.

Caption: Mechanism of the base-catalyzed Michael addition.

Biological and Pharmacological Relevance

While this compound itself has not been extensively studied for its biological activity, the broader class of phenylpropanoids and phenylpropiolic acid derivatives have garnered interest in drug discovery.

Phenylpropanoids, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. [11]More specifically, derivatives of phenylpropiolic acid have been investigated as GPR40 agonists, which are potential therapeutic targets for type 2 diabetes. [11][12]Some phenylpropanoid esters have also shown cytotoxic activity against cancer cell lines. [13]However, it is important to note that these findings are for related compounds, and the specific biological effects of this compound remain largely unexplored. Further research is needed to determine if it possesses any significant pharmacological properties.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Table 2: Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements | Reference(s) |

| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 | |

| H319: Causes serious eye irritation | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 |

Handling Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized in 1,3-dipolar cycloaddition and Michael addition reactions to construct complex molecular architectures. While its direct applications in drug development are not yet established, the biological activities of related phenylpropiolic acid derivatives suggest that it could be a useful scaffold for medicinal chemistry exploration. Researchers and scientists working with this compound should adhere to strict safety protocols due to its irritant nature. Further investigation into its spectroscopic characterization, reaction scope, and biological properties will undoubtedly expand its utility in both academic and industrial research.

References

- 1. This compound | 4891-38-7 [chemicalbook.com]

- 2. ETHYL PHENYLPROPIOLATE(2216-94-6) 13C NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - East China Normal University [pure.ecnu.edu.cn:443]

- 12. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of phenylpropanoid esters from the stems of Hibiscus taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl Phenylpropiolate: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed experimental protocol for the synthesis of methyl phenylpropiolate. This compound is a valuable intermediate in organic synthesis, utilized in the creation of a variety of more complex molecules.

Core Properties of this compound

This compound is an organic compound with the chemical formula C10H8O2.[1] It is also known as methyl 3-phenyl-2-propynoate. Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Formula | C10H8O2[1] |

| Molecular Weight | 160.17 g/mol [1][2] |

| CAS Number | 4891-38-7 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 109-112 °C at 2 mmHg[2] |

| Density | 1.086 g/mL at 25 °C |

Synthesis of this compound via Fischer-Speier Esterification

A common and effective method for the synthesis of this compound is the Fischer-Speier esterification of phenylpropiolic acid with methanol (B129727), utilizing a strong acid as a catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol

Materials:

-

Phenylpropiolic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylpropiolic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the dichloromethane solvent by rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic Characterization of Methyl Phenylpropiolate: A Technical Guide

Introduction: Methyl phenylpropiolate (CAS No: 4891-38-7, Molecular Formula: C₁₀H₈O₂, Molecular Weight: 160.17 g/mol ) is a key intermediate and building block in organic synthesis.[1][2] Its unique structure, featuring a conjugated system of a phenyl group, an alkyne, and an ester, makes it a versatile reagent in cycloaddition reactions and the synthesis of complex heterocyclic compounds. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Solvent: Chloroform-d (CDCl₃), Reference: TMS or residual solvent peak (δ 7.26 ppm).[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 - 7.45 | Multiplet | 2H | Aromatic Protons (ortho) |

| ~ 7.40 - 7.30 | Multiplet | 3H | Aromatic Protons (meta, para) |

| ~ 3.80 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Note: Actual chemical shifts may vary slightly based on solvent and concentration. The assignments are based on typical chemical shift ranges for substituted benzene (B151609) rings and methyl esters.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ solvent peak (δ 77.0 ppm).[4][5]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | Carbonyl Carbon (C=O) |

| ~ 132 | Aromatic Carbon (ortho) |

| ~ 130 | Aromatic Carbon (para) |

| ~ 128 | Aromatic Carbon (meta) |

| ~ 120 | Aromatic Carbon (ipso) |

| ~ 85 | Alkyne Carbon (C-Ph) |

| ~ 80 | Alkyne Carbon (C-CO₂Me) |

| ~ 52 | Methoxy Carbon (-OCH₃) |

Note: These are predicted chemical shifts based on the structure of this compound.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration Assignment |

| 2233 | Strong | Alkyne (C≡C) stretch[6] |

| 1724 | Strong | Ester Carbonyl (C=O) stretch[6] |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1600, 1490, 1450 | Medium-Weak | Aromatic ring C=C stretches |

| ~ 1250 - 1100 | Strong | Ester C-O stretch |

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Impact (EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 160 | 71.7 | [M]⁺ (Molecular Ion)[1] |

| 129 | 99.2 | [M - OCH₃]⁺[1] |

| 102 | 99.99 | [C₆H₅C≡CH]⁺ (Phenylacetylene)[1][7] |

| 101 | - | [C₈H₅]⁺ |

| 75 | - | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry vial.[8][9]

-

Filtration : To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[9]

-

Volume Adjustment : Ensure the final sample height in the NMR tube is approximately 4-5 cm to position it correctly within the instrument's radiofrequency coil.[8][10]

-

Data Acquisition : Cap the NMR tube and wipe it clean. Place the tube in the spectrometer's spinner and insert it into the magnet. Allow the sample to equilibrate to the probe temperature (e.g., 298K).

-

Instrument Setup : Set the spectrometer to use the deuterium (B1214612) signal from the solvent for field-frequency locking.[9] Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (B1202638) (TMS).[3][4] Acquire both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy Protocol

-

Instrument Preparation : Ensure the spectrometer's sample chamber is clean and dry. Collect a background spectrum of the empty chamber (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental absorptions from the sample spectrum.

-

Sample Preparation (Thin Film Method) : Since this compound is a liquid at room temperature, this is the preferred method.[2] Place one drop of the neat liquid onto the surface of a clean, polished IR-transparent salt plate (e.g., NaCl or KBr).[11][12]

-

Cell Assembly : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[12]

-

Data Acquisition : Mount the plates in the spectrometer's sample holder and acquire the IR spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.[13]

-

Cleaning : After analysis, disassemble the plates and clean them thoroughly with a dry, volatile organic solvent (e.g., dichloromethane (B109758) or isopropanol) and store them in a desiccator.[11]

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[14] Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[15][16]

-

Filtration : The final solution must be free of any particulate matter. If necessary, centrifuge the sample or filter it through a 0.22 µm syringe filter.[16]

-

Vial Transfer : Transfer the filtered sample into a 1.5 mL glass autosampler vial suitable for GC-MS analysis.[14][15]

-

Instrument Setup :

-

Gas Chromatograph (GC) : Use a standard non-polar column (e.g., DB-5). Set an appropriate temperature program, for example, starting at 50°C and ramping up to 250°C to ensure proper separation and elution of the compound.

-

Mass Spectrometer (MS) : Set the instrument to operate in Electron Impact (EI) ionization mode, typically at 70 eV. Set the mass analyzer to scan a suitable range, such as m/z 40-400.

-

-

Data Acquisition : Inject 1 µL of the prepared sample into the GC-MS system. The resulting chromatogram should show a single major peak corresponding to this compound, and the mass spectrum for that peak can then be analyzed.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like this compound.

References

- 1. Phenylpropynoic acid methyl ester | C10H8O2 | CID 138378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4891-38-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. sites.bu.edu [sites.bu.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. ou.edu [ou.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. uoguelph.ca [uoguelph.ca]

- 16. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

An In-depth Technical Guide to the Electronic Properties of Methyl Phenylpropiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenylpropiolate (C₁₀H₈O₂) is an aromatic ester containing a conjugated system that includes a phenyl ring, a carbon-carbon triple bond (alkyne), and a methyl ester group. This unique arrangement of functional groups imparts distinct electronic properties that are of significant interest in organic synthesis and drug development. The electron-withdrawing nature of the methyl ester group polarizes the alkyne, making it susceptible to nucleophilic attack and a key participant in various cycloaddition reactions. Understanding the electronic characteristics of this molecule is crucial for predicting its reactivity and designing novel synthetic pathways for complex organic molecules and potential pharmaceutical agents.

This technical guide provides a comprehensive overview of the core electronic properties of this compound, supported by spectroscopic data, computational analysis, and detailed experimental protocols.

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of phenylpropiolic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1][2] This reversible reaction is typically driven to completion by using an excess of methanol.

Experimental Protocol: Fischer Esterification of Phenylpropiolic Acid

Materials:

-

Phenylpropiolic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve phenylpropiolic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for a period of 1 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Spectroscopic Properties

The electronic structure of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.3 - 7.6 | Multiplet |

| Methyl (O-CH₃) | ~3.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~154 |

| Aromatic (ipso-C) | ~120 |

| Aromatic (ortho, meta, para-C) | 128 - 133 |

| Alkyne (C≡C-Ph) | ~88 |

| Alkyne (C≡C-COOCH₃) | ~81 |

| Methyl (O-CH₃) | ~52 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the functional groups present in the molecule. The key absorptions for this compound are expected to correspond to the C=O stretch of the ester, the C≡C stretch of the alkyne, and the C-H stretches of the aromatic ring.[7][8][9]

Table 3: Characteristic IR Absorption Peaks for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1715 - 1730 | Strong |

| Alkyne (C≡C) | Stretch | 2210 - 2260 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (ester) | Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides insights into the electronic transitions within the conjugated π-system of the molecule. The extended conjugation involving the phenyl ring and the alkyne is expected to result in absorption in the UV region. Specific experimental data for this compound is not widely reported, but similar conjugated systems exhibit π → π* transitions.[10]

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound, DFT can provide valuable information on its frontier molecular orbitals (HOMO and LUMO) and dipole moment.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[11][12][13] A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the phenyl ring and the alkyne, while the LUMO is anticipated to be distributed over the alkyne and the electron-withdrawing methyl ester group. This distribution makes the alkyne susceptible to nucleophilic attack.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. Due to the electron-withdrawing nature of the methyl ester group, this compound is expected to possess a significant dipole moment. Computational methods, such as those available in software like Gaussian, can be used to calculate the magnitude and direction of the dipole moment.[15][16][17]

Reactivity and Reaction Mechanisms

The electronic properties of this compound make it a versatile reagent in organic synthesis, particularly in cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

This compound is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. The electron-deficient alkyne readily reacts with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings.[14][18][19]

Mechanism of 1,3-Dipolar Cycloaddition with Phenyl Azide (B81097):

The reaction of this compound with phenyl azide is a classic example of a Huisgen cycloaddition, leading to the formation of a triazole. The reaction proceeds through a concerted mechanism involving a six-electron transition state.[20] DFT calculations can be employed to model the transition state and predict the regioselectivity of the reaction.

Applications in Drug Development

The heterocyclic scaffolds synthesized from this compound via cycloaddition reactions are prevalent in many biologically active compounds. Triazoles, for instance, are known to exhibit a wide range of pharmacological activities. The ability to functionalize the this compound core allows for the generation of diverse molecular libraries for drug discovery and lead optimization.

Conclusion

This compound possesses a unique set of electronic properties arising from its conjugated system of a phenyl ring, an alkyne, and a methyl ester. These properties, characterized by spectroscopic techniques and computational analysis, render the molecule a valuable building block in organic synthesis. Its electron-deficient alkyne is particularly reactive in cycloaddition reactions, providing a versatile platform for the synthesis of complex heterocyclic compounds with potential applications in drug development. Further experimental and computational studies will continue to unveil the full potential of this important chemical entity.

References

- 1. zhishangchem.com [zhishangchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. irjweb.com [irjweb.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 14. num.univ-msila.dz [num.univ-msila.dz]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 19. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]

- 20. researchgate.net [researchgate.net]

Stability of Methyl phenylpropiolate under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of methyl phenylpropiolate under acidic and basic conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected degradation pathways based on established principles of organic chemistry, including the acid-catalyzed hydration of alkynes and the base-catalyzed hydrolysis of esters (saponification). Furthermore, it details the standard experimental protocols for conducting forced degradation studies, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH), which are essential for the development of stability-indicating analytical methods. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design and execute robust stability studies.

Introduction

This compound is an organic compound featuring both an ester functional group and a carbon-carbon triple bond (alkyne), making it susceptible to degradation under both acidic and basic conditions. Understanding its stability profile is critical for its application in chemical synthesis, particularly in the pharmaceutical industry, where the purity and integrity of starting materials and intermediates are paramount. Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a molecule, potential degradation products, and informing the development of validated analytical methods to ensure product quality and safety.[1][2]

Predicted Stability and Degradation Pathways

Based on the functional groups present in this compound, its stability is expected to be compromised in both acidic and basic environments.

Acidic Conditions

Under acidic conditions, the primary degradation pathway for this compound is anticipated to be the acid-catalyzed hydration of the alkyne bond.[3][4][5][6][7] This reaction typically follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate.[3][4] This enol is generally unstable and will rapidly tautomerize to the more stable keto form.[3][4][6][7]

The expected degradation product under acidic conditions is therefore methyl 3-oxo-3-phenylpropanoate .

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 4. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 7. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

Solubility of Methyl phenylpropiolate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl Phenylpropiolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a standardized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Introduction to this compound

This compound (C₁₀H₈O₂) is an organic compound with a molecular weight of 160.17 g/mol . It is the methyl ester of phenylpropiolic acid and is utilized in various chemical syntheses. Understanding its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development in various industries, including pharmaceuticals.

Solubility of this compound

| Organic Solvent | Chemical Formula | Qualitative Solubility | Citation |

| Chloroform (B151607) | CHCl₃ | Soluble | [1] |

| Ethanol | C₂H₅OH | Miscible | [2] |

| Methanol | CH₃OH | Slightly Soluble | [1] |

It is generally noted that this compound is miscible with organic solvents.[3] However, it is insoluble in water.[1][2]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method can be adapted to specific laboratory conditions and analytical capabilities.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be below the boiling point of the solute and the decomposition temperature.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: "Like dissolves like" is a fundamental principle of solubility. The polarity of the solvent relative to the polarity of this compound will be a primary determinant of its solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Purity of Components: The presence of impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While specific quantitative solubility data for this compound is sparse in the available literature, qualitative data indicates its good solubility in common organic solvents like chloroform and ethanol. For precise quantitative measurements, the provided experimental protocol for gravimetric determination offers a reliable methodology. Researchers and drug development professionals are encouraged to perform their own solubility studies under their specific experimental conditions to obtain accurate and relevant data for their applications.

References

An In-depth Technical Guide to Methyl Phenylpropiolate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl phenylpropiolate (C₁₀H₈O₂) is a versatile reagent in organic synthesis, valued for its reactive carbon-carbon triple bond conjugated with an ester functionality. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies related to this compound. Detailed experimental protocols for its synthesis from historic and contemporary perspectives are presented, along with a compilation of its physical and spectroscopic properties. Furthermore, this guide illustrates the utility of this compound as a building block in significant organic reactions, such as the Michael addition and the Diels-Alder reaction, through detailed mechanistic diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is an aromatic acetylenic ester that has found extensive application as a key intermediate in the synthesis of a wide array of organic compounds. Its unique electronic structure, characterized by an electron-deficient triple bond, makes it a potent electrophile and a valuable partner in various cycloaddition and nucleophilic addition reactions. Understanding the historical context of its discovery and the evolution of its synthesis provides valuable insights into the development of modern organic chemistry. This guide will trace the origins of this compound, beginning with its precursor, phenylpropiolic acid, and detail the key synthetic transformations and chemical properties that define this important molecule.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the discovery and synthesis of its parent carboxylic acid, phenylpropiolic acid.

Phenylpropiolic Acid: The Precursor

The synthesis of phenylpropiolic acid (C₉H₆O₂) was a significant achievement in 19th-century organic chemistry. One of the earliest and most well-documented methods for its preparation involves the dehydrobromination of cinnamic acid dibromide. This multi-step synthesis begins with the readily available cinnamic acid.

Historical Synthesis of Phenylpropiolic Acid from Cinnamic Acid

The classical synthesis of phenylpropiolic acid proceeds through a two-step sequence starting from cinnamic acid:

-

Bromination of Cinnamic Acid: Cinnamic acid is treated with bromine to form 2,3-dibromo-3-phenylpropanoic acid (cinnamic acid dibromide).

-

Dehydrobromination: The resulting dibromide is then subjected to double dehydrobromination using a strong base, typically alcoholic potassium hydroxide (B78521), to yield phenylpropiolic acid.

This historical route laid the foundation for the availability of phenylpropiolic acid for further chemical exploration.

The Emergence of this compound

While the exact first synthesis of this compound is not definitively documented in readily available literature, it is understood to have been prepared through the esterification of phenylpropiolic acid. The Fischer esterification, a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst, is the most common and historically significant method for this transformation. Given that the Fischer esterification was developed in the late 19th century, it is highly probable that this compound was first synthesized around that time.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is crucial for its identification, purification, and application.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | |

| Molecular Weight | 160.17 g/mol | |

| Boiling Point | 109-112 °C at 2 mmHg | |

| Density | 1.086 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5590 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. For α,β-unsaturated esters like this compound, this peak typically appears in the range of 1730-1715 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch is also a key feature, although it can be weak or absent in symmetrical alkynes, in this case, it is expected in the 2260–2100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons of the phenyl group, typically in the region of 7.3-7.6 ppm, and a singlet for the methyl ester protons around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. Key expected signals include the carbonyl carbon of the ester (around 154 ppm), the acetylenic carbons (in the range of 80-90 ppm), the carbons of the phenyl group (typically between 120 and 135 ppm), and the methyl carbon of the ester (around 52 ppm).

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of phenylpropiolic acid and its subsequent conversion to this compound.

Synthesis of Phenylpropiolic Acid from Cinnamic Acid

This two-step procedure is adapted from historical and well-established methods.

Step 1: Preparation of 2,3-Dibromo-3-phenylpropanoic Acid

-

Materials: Cinnamic acid, Bromine, Carbon tetrachloride (or a safer alternative solvent like dichloromethane).

-

Procedure:

-

Dissolve cinnamic acid in a suitable solvent in a round-bottom flask equipped with a dropping funnel and a condenser.

-

Slowly add a solution of bromine in the same solvent to the cinnamic acid solution with stirring. The reaction is typically carried out at room temperature.

-

Continue stirring until the bromine color disappears, indicating the completion of the addition reaction.

-

The product, 2,3-dibromo-3-phenylpropanoic acid, often precipitates from the solution and can be collected by filtration.

-

Step 2: Preparation of Phenylpropiolic Acid

-

Materials: 2,3-Dibromo-3-phenylpropanoic acid, Potassium hydroxide, Ethanol (B145695).

-

Procedure:

-

Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the 2,3-dibromo-3-phenylpropanoic acid to the alcoholic KOH solution.

-

Heat the mixture to reflux for several hours to effect the double dehydrobromination.

-

After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the phenylpropiolic acid.

-

The crude phenylpropiolic acid is then collected by filtration, washed with water, and can be purified by recrystallization.

-

Synthesis of this compound via Fischer Esterification

This procedure describes the conversion of phenylpropiolic acid to its methyl ester.[2][3]

-

Materials: Phenylpropiolic acid, Methanol (B129727), Concentrated sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve phenylpropiolic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent by rotary evaporation to yield crude this compound.

-

The product can be further purified by vacuum distillation.

-

Synthetic Applications and Reaction Mechanisms

This compound is a valuable synthon in organic chemistry, participating in a variety of reactions. This section highlights two key examples: the Michael addition and the Diels-Alder reaction.

Michael Addition to this compound

The electron-withdrawing nature of the ester group polarizes the triple bond of this compound, making the β-carbon susceptible to nucleophilic attack. This conjugate addition is known as the Michael addition.[4][5][6][7][8] A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.

Figure 1: Generalized workflow for the Michael addition to this compound.

Diels-Alder Reaction with this compound

This compound can also act as a dienophile in the [4+2] cycloaddition reaction known as the Diels-Alder reaction.[9][10][11][12][13] Its electron-deficient triple bond reacts with a conjugated diene to form a substituted cyclohexadiene derivative. This reaction is a powerful tool for the construction of six-membered rings.

Figure 2: Schematic representation of the Diels-Alder reaction involving this compound.

Conclusion

This compound, a compound with a rich history rooted in classical organic synthesis, continues to be a relevant and valuable tool for modern chemists. Its straightforward preparation from phenylpropiolic acid and its versatile reactivity make it an important building block in the synthesis of complex organic molecules. This technical guide has provided a detailed overview of its discovery, synthesis, properties, and key applications, offering a solid foundation for researchers and professionals working in organic synthesis and drug development. The detailed experimental protocols and mechanistic illustrations are intended to facilitate its practical application in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Michael Reaction | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

Theoretical Exploration of Methyl Phenylpropiolate Reaction Mechanisms: A Technical Guide for Researchers

Introduction

Methyl phenylpropiolate, a vital unsaturated ester, serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique electronic and steric properties, arising from the conjugation of a phenyl ring and an electron-withdrawing ester group with a carbon-carbon triple bond, govern its reactivity towards a diverse array of reagents. This technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of this compound, with a focus on cycloaddition and nucleophilic addition reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the mechanistic pathways that drive the reactivity of this important synthetic intermediate.

While extensive theoretical data for this compound is limited in publicly available literature, this guide leverages computational studies on the closely related and structurally similar methyl propiolate. The principles and mechanistic insights derived from these studies offer a strong foundation for understanding and predicting the reactivity of this compound. This guide will clearly distinguish between data directly pertaining to this compound and that of its non-phenylated analog.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful pericyclic reactions that enable the synthesis of five-membered heterocyclic rings. This compound, with its electron-deficient alkyne, is an excellent dipolarophile for these transformations. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and regioselectivity of these reactions.

Reaction with Azides: Synthesis of Triazoles

The reaction of azides with alkynes, often referred to as the Huisgen cycloaddition, is a cornerstone of click chemistry and provides a direct route to 1,2,3-triazoles. Theoretical studies on the reaction of aryl azides with methyl propiolate, a close analog of this compound, have provided significant insights into the reaction mechanism.

Mechanism:

DFT calculations suggest that the 1,3-dipolar cycloaddition of aryl azides to methyl propiolate proceeds through a concerted, albeit asynchronous, transition state. The degree of asynchronicity is influenced by the electronic nature of the substituents on the aryl azide (B81097). The reaction is typically characterized by a high activation barrier, indicating that thermal conditions are often required.

Regioselectivity:

The reaction of unsymmetrical azides with methyl propiolate can yield two possible regioisomers: the 1,4- and 1,5-disubstituted triazoles. Frontier Molecular Orbital (FMO) theory has been employed to rationalize the observed regioselectivity. However, a more quantitative prediction can be achieved through the application of the Hard and Soft Acids and Bases (HSAB) principle within the framework of DFT. Global and local reactivity indices, such as global and local softness, can be computed to predict the most favorable interactions between the dipole and the dipolarophile, thus determining the major regioisomer. For the reaction of 4-substituted-phenyl azides with methyl propiolate, DFT calculations have shown good agreement with experimental results in predicting the regioselectivity.[1]

Experimental Protocol: Synthesis of 1-(4-substituted)-phenyl-4- or 5-methoxycarbonyl-1,2,3-triazoles

A general experimental procedure for the synthesis of triazoles from the reaction of aryl azides and methyl propiolate is as follows:

-

A solution of the corresponding aryl azide (1 mmol) and methyl propiolate (1 mmol) in a suitable solvent (e.g., carbon tetrachloride or water) is prepared.[1]

-

The reaction mixture is stirred at a specified temperature for a duration ranging from minutes to hours, depending on the reactivity of the substrates.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired triazole isomers.[1]

Quantitative Data:

The following table summarizes the experimental results for the 1,3-dipolar cycloaddition of various 4-substituted-phenyl azides to methyl propiolate in an aqueous medium.[1]

| Entry | R | Time (min) | Yield (4 + 5) (%) | Yield Ratio (4:5) |

| a | H | 60 | 92 | 82:18 |

| b | Me | 40 | >95 | 75:25 |

Table 1: Experimental data for the reaction of 4-substituted-phenyl azides with methyl propiolate.[1]

Diagram:

References

Methodological & Application

Application Notes and Protocols: Methyl Phenylpropiolate in [3+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl phenylpropiolate in [3+2] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic compounds. The protocols detailed below are based on established methodologies for similar substrates and are intended to serve as a guide for the synthesis of isoxazoles, pyrazoles, and triazoles, which are key scaffolds in medicinal chemistry and drug discovery.

Application Notes

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a versatile and atom-economical method for the construction of five-membered heterocycles.[1] This reaction involves the combination of a 1,3-dipole with a dipolarophile, such as an alkyne or an alkene, to form a cyclic adduct. This compound, with its activated carbon-carbon triple bond, serves as an excellent dipolarophile in these reactions. The phenyl and methoxycarbonyl groups on the alkyne influence its reactivity and the regioselectivity of the cycloaddition.

The resulting heterocyclic products, including isoxazoles, pyrazoles, and triazoles, are prevalent in a wide range of biologically active compounds and approved drugs. For instance, isoxazole-containing compounds have shown potential as anti-HIV and antimicrobial agents, while pyrazole (B372694) derivatives are known for their analgesic, anti-inflammatory, and anticancer properties.[2][3] 1,2,3-triazoles, readily accessible through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are extensively used in bioconjugation and medicinal chemistry.[4][5]

The regioselectivity of these reactions—the orientation of the 1,3-dipole relative to the unsymmetrical alkyne—is a critical aspect. It is often governed by a combination of steric and electronic factors, including the frontier molecular orbitals (FMO) of the reactants.[6][7] Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting and rationalizing the observed regioselectivity in these cycloadditions.[8][9] For polar reactions, the regioselectivity can often be predicted by considering the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other.[6]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of isoxazoles, pyrazoles, and triazoles using this compound as a key starting material. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Nitrile Oxide Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its [3+2] cycloaddition with this compound.[10][11]

Materials:

-

Appropriate aromatic or aliphatic aldehyde

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium hydroxide (B78521) or other suitable base

-

N-Chlorosuccinimide (NCS) or a hypervalent iodine reagent (e.g., PIFA)[10][11]

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a deep eutectic solvent[12])

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent (e.g., ethanol/water). Add a base (e.g., sodium hydroxide, 1.2 eq.) portion-wise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Nitrile Oxide Generation and Cycloaddition: To the crude oxime solution, add the chosen solvent and this compound (1.0 eq.). Cool the mixture in an ice bath. Slowly add N-Chlorosuccinimide (1.1 eq.) or the hypervalent iodine reagent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole (B147169).[13]

Expected Product Characterization: The structure of the synthesized isoxazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]

Protocol 2: Synthesis of Pyrazoles via Cyclocondensation with Hydrazine (B178648)

This protocol outlines the synthesis of pyrazoles from this compound and hydrazine hydrate (B1144303). This reaction can often be performed under microwave irradiation to accelerate the process.[15][16]

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or other suitable solvent

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), hydrazine hydrate (1.2 eq.), and ethanol. Add a few drops of glacial acetic acid.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes. Monitor the reaction progress by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[16]

Expected Product Characterization: The synthesized pyrazole can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).[17]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

This protocol describes the synthesis of 1,4-disubstituted 1,2,3-triazoles using a copper-catalyzed "click" reaction between an organic azide (B81097) and this compound.[5][18]

Materials:

-

Organic azide (e.g., benzyl (B1604629) azide)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

A suitable solvent system (e.g., t-butanol/water, DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for bioconjugation)[5]

Procedure:

-

Reaction Setup: In a flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water. If using a ligand, pre-mix the copper sulfate solution with the ligand.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Reaction Progress: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the 1,2,3-triazole.

Data Presentation

The following tables summarize representative quantitative data for [3+2] cycloaddition reactions of propiolate esters with various 1,3-dipoles, analogous to the reactions of this compound.

Table 1: Synthesis of Isoxazoles from Propiolates and Nitrile Oxides

| Dipolarophile | 1,3-Dipole Source | Solvent | Conditions | Yield (%) | Reference |

| Ethyl propiolate | 2-Furfural oxime | Dichloromethane | rt, 12h | 23 | [19] |

| Ethyl propiolate | 2-Furfural oxime | Toluene | rt, 12h | - | [19] |

| Ethyl propiolate | 2-Furfural oxime | Ethanol | rt, 12h | - | [19] |

| Phenylacetylene | Benzaldehyde oxime | ChCl:urea | 50 °C, 3h | - | [12] |

Table 2: Synthesis of Pyrazoles from Alkynes and Hydrazine Derivatives

| Alkyne | Hydrazine Derivative | Method | Solvent | Yield (%) | Reference |

| Chalcone precursor | Hydrazine hydrate | Microwave | Ethanol | 77 | [16] |

| Chalcone precursor | Phenyl hydrazine | Microwave | Ethanol | - | [16] |

| Chalcone precursor | Isoniazid | Microwave | Ethanol | - | [16] |

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | Cu(I) | - | 73 | [20] |

| Various alkynes | Various azides | Cu(I) | Various | High | [4] |

| Propargyl alcohol | Fluorogenic azide | CuSO₄/Ascorbate | Buffer | - | [5] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. File:Regioselectivity and Molecular Orbital Interactions of the 1,3-Dipolar Cycloaddition Reaction Between a Diazodione and Methyl Propiolate or Methyl Propargyl Ether. Modified from Padwa, A.; Weingarten, M. D. Chem Rev 1996, 96, 223..png - Wikimedia Commons [commons.wikimedia.org]

- 8. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. connectjournals.com [connectjournals.com]

- 18. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]